Sodium 3-oxo-3-phenylpropanoate
Overview
Description
Sodium 3-oxo-3-phenylpropanoate, also known as sodium phenylpropionate, is an organic compound with the chemical formula C9H9NaO2. It is a white, crystalline solid with a faint odor of benzaldehyde. Sodium phenylpropionate is used as a pharmaceutical intermediate and has been studied for its potential applications in medicinal chemistry.
Scientific Research Applications
Oxidation and Epoxidation in Organic Synthesis
Sodium 3-oxo-3-phenylpropanoate has been used in the one-pot preparation of 1-acyl-1-methoxycarbonyloxiranes and 1-acyl-1-cyanooxiranes from methyl 3-hydroxy-2-methylenealkanoates or 3-aryl-3-hydroxy-2-methylenepropanenitriles. This reaction, involving sodium hypochlorite, leads to the oxidation of the alcohol function and epoxidation of the methylene group, yielding 2,2-disubstituted oxiranes in good yield (Foucaud & Rouillé, 1990).
Crystal Structure Analysis
Sodium 4-chloro-(E)-3phenylpropenoate monohydrate has been studied for its crystal structure. It exhibits layered structures consisting of hydrophilic sheets of coordinated cations sandwiching bilayers of organic anions, held together by van der Waals and hydrogen-bonding interactions (Kariuki et al., 1994).
Catalytic Applications
Sodium 3-oxo-3-phenylpropanoate has been used in a boric acid-catalyzed multi-component reaction for efficient synthesis of 4H-isoxazol-5-ones in an aqueous medium. This method has been noted for its efficiency, simplicity, and green chemistry aspects, leading to high yields and shorter reaction times (Kiyani & Ghorbani, 2015).
Organic Electronics
In the field of organic electronics, sodium bicarbonate, a related sodium compound, has been found to be an effective n-dopant in organic electronics. It has been used to enhance the performance of solution-processed phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating a significant improvement in power efficiency (Earmme & Jenekhe, 2013).
Inhibitor in Corrosion
Sodium 2-Oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olate has been explored as a green corrosion inhibitor for mild steel in acidic media. This compound showed promising results in increasing the inhibition efficiency with increased concentration and has been studied using various analytical techniques to confirm its protective effects (Karthik & Sundaravadivelu, 2019).
properties
IUPAC Name |
sodium;3-oxo-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIIURBGZRQXFQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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